Nicotinic acid, 4-(2-chloroethylthio)-
Description
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Structure
2D Structure
Properties
CAS No. |
13096-15-6 |
|---|---|
Molecular Formula |
C8H8ClNO2S |
Molecular Weight |
217.67 g/mol |
IUPAC Name |
4-(2-chloroethylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO2S/c9-2-4-13-7-1-3-10-5-6(7)8(11)12/h1,3,5H,2,4H2,(H,11,12) |
InChI Key |
IHESCFOJBNPJMK-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1SCCCl)C(=O)O |
Canonical SMILES |
C1=CN=CC(=C1SCCCl)C(=O)O |
Other CAS No. |
13096-15-6 |
Synonyms |
4-(2-Chloroethylthio)nicotinic acid |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Halogenated Nicotinate Intermediates
A prevalent strategy involves the use of halogenated nicotinic acid derivatives as precursors. For example, methyl 4-chloronicotinate serves as a critical intermediate, enabling displacement of the chloro group with 2-chloroethylthiol. This approach parallels methodologies described in the synthesis of 4-trifluoromethylnicotinic acid, where POCl₃-mediated chlorination of hydroxy-substituted pyridines is employed.
Mechanistic Details :
-
Chlorination Step :
Methyl nicotinate is treated with phosphorus oxychloride (POCl₃) under reflux conditions to yield methyl 4-chloronicotinate. The reaction typically proceeds via electrophilic aromatic substitution, with POCl₃ acting as both a chlorinating agent and a Lewis acid catalyst. -
Thioether Formation :
The chlorinated intermediate undergoes nucleophilic substitution with 2-chloroethylthiol in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing the transition state. -
Ester Hydrolysis :
The methyl ester is hydrolyzed to the free acid using aqueous sodium hydroxide, followed by acidification with HCl to precipitate the final product.
Optimization Insights :
-
Catalyst Selection : The use of Pd/C catalysts, as demonstrated in hydrogenolysis reactions for related nicotinic acid derivatives, could potentially enhance selectivity in the substitution step.
-
Temperature Control : Maintaining temperatures between 80–100°C during substitution minimizes side reactions such as oxidation of the thiol group.
Direct Thiolation of 4-Hydroxynicotinic Acid Derivatives
An alternative route involves the direct introduction of the thioether group onto 4-hydroxynicotinic acid. While not explicitly documented for this compound, analogous methods for nicotinic acid derivatives often employ Mitsunobu conditions or thiourea-mediated substitutions.
Hypothetical Pathway :
-
Activation of Hydroxyl Group :
4-Hydroxynicotinic acid is converted to a better leaving group (e.g., triflate or tosylate) using triflic anhydride or tosyl chloride. -
Thiol Coupling :
Reaction with 2-chloroethylthiol in the presence of a palladium catalyst facilitates C–S bond formation. This method mirrors cross-coupling strategies used in aryl thioether synthesis.
Challenges :
-
The electron-deficient pyridine ring may hinder nucleophilic aromatic substitution, necessitating harsh conditions that could degrade acid-sensitive functional groups.
-
Competing side reactions, such as oxidation of the thiol or displacement at the chloroethyl group, require careful stoichiometric control.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the two primary synthesis strategies:
Industrial-Scale Considerations
The nucleophilic substitution route aligns with industrial practices for nicotinic acid derivatives, as evidenced by patented protocols for menthyl nicotinate synthesis. Critical factors include:
-
Solvent Selection : Anhydrous conditions prevent hydrolysis of intermediates, with DMF or toluene preferred for their high boiling points and compatibility with substitution reactions.
-
Catalyst Recycling : Pd/C catalysts used in hydrogenolysis steps can be recovered and reused, reducing production costs.
-
Waste Management : The generation of HCl gas necessitates scrubbers, while phosphate byproducts from POCl₃ require neutralization before disposal.
Analytical Characterization
While spectral data for 4-(2-chloroethylthio)nicotinic acid remains limited, its methyl ester analog exhibits the following properties:
-
Molecular Formula : C₉H₁₀ClNO₂S
-
Exact Mass : 231.0126 g/mol
-
Predicted Collision Cross Section (CCS) : 147.3 Ų for [M+H]+ adduct
Key diagnostic peaks in mass spectrometry would include fragments corresponding to loss of the chloroethyl group (m/z 177) and decarboxylation (m/z 153).
Q & A
Q. What are the optimal synthetic routes for 4-(2-chloroethylthio)nicotinic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of chloroethylthio-substituted nicotinic acid derivatives often involves nucleophilic substitution or coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling has been successfully applied to analogous chloronicotinic acids, enabling regioselective functionalization . Key parameters include:
- Solvent selection : THF is commonly used due to its ability to dissolve polar intermediates while maintaining reaction stability .
- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization can enhance coupling efficiency .
- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and byproduct suppression.
For purity, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, followed by recrystallization from ethanol/water mixtures .
Q. How can the purity and structural integrity of 4-(2-chloroethylthio)nicotinic acid be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Analyze in deuterated DMSO to confirm substitution patterns (e.g., chloroethylthio proton shifts at δ 3.5–4.0 ppm) .
- FT-IR : Verify the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (e.g., Bruker D8 VENTURE systems) with SHELX software resolves bond angles and intermolecular interactions, critical for confirming regiochemistry .
- Purity assessment : High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) ensures >98% purity .
Advanced Research Questions
Q. What are the key challenges in elucidating reaction mechanisms involving 4-(2-chloroethylthio)nicotinic acid under varying catalytic conditions?
- Methodological Answer : Mechanistic studies require kinetic profiling and computational modeling. Challenges include:
- Byproduct formation : The chloroethylthio group may undergo elimination under basic conditions, necessitating pH control (pH 6–8) .
- Catalyst poisoning : Sulfur-containing ligands can deactivate Pd catalysts; using sulfur-tolerant ligands like XPhos mitigates this .
- Isolation of intermediates : Quenching reactions at timed intervals with liquid nitrogen and analyzing via LC-MS helps identify transient species .
Q. How do structural modifications at the 4-position of nicotinic acid (e.g., chloroethylthio substitution) influence intermolecular interactions in crystal lattices?
- Methodological Answer : Crystallographic studies reveal that bulky substituents like chloroethylthio disrupt π-π stacking but enhance hydrogen bonding. For example:
- Hydrogen-bond networks : The carboxylic acid group forms dimers (O···H distance ~1.8 Å), while the chloroethylthio group participates in weak C-H···S interactions .
- Packing efficiency : Compared to methyl or trifluoromethyl analogs, chloroethylthio derivatives exhibit lower symmetry (triclinic P1 space group) due to steric hindrance .
Computational tools like Mercury (CCDC) can model these interactions and predict solubility .
Q. How can researchers resolve contradictions in reported bioactivity data for 4-(2-chloroethylthio)nicotinic acid derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch purity differences via HPLC .
- Comparative studies : Replicate experiments across multiple labs using identical synthetic protocols (e.g., Pd-catalyzed coupling as in ).
- Meta-analysis : Apply statistical tools (e.g., funnel plots) to assess publication bias, as demonstrated in nicotinic acid hyperphosphatemia studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
